2-Chloro-4-fluorodibenzo[b,d]furan

Catalog No.
S13497943
CAS No.
M.F
C12H6ClFO
M. Wt
220.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorodibenzo[b,d]furan

Product Name

2-Chloro-4-fluorodibenzo[b,d]furan

IUPAC Name

2-chloro-4-fluorodibenzofuran

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

InChI

InChI=1S/C12H6ClFO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H

InChI Key

CMHIRUJKVIRABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)F

2-Chloro-4-fluorodibenzo[b,d]furan is a polycyclic aromatic compound characterized by its unique structure, which consists of a dibenzo[b,d]furan core with chlorine and fluorine substituents at the 2 and 4 positions, respectively. This compound is part of a larger class of dibenzofurans that are known for their diverse chemical properties and biological activities. The presence of halogen atoms can significantly influence the reactivity and solubility of the compound, making it an interesting subject for both synthetic and medicinal chemistry.

The chemical reactivity of 2-chloro-4-fluorodibenzo[b,d]furan can be explored through various types of reactions:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, which is a common pathway for functionalization.
  • Electrophilic Substitution Reactions: The fluorine atom can also participate in electrophilic substitution reactions, allowing for further derivatization of the compound.
  • Oxidation and Reduction: The compound may undergo redox reactions, leading to the formation of different derivatives that can exhibit altered biological activities.

These reactions allow for the synthesis of various derivatives that can be tailored for specific applications in medicinal chemistry.

Research has indicated that compounds containing the dibenzo[b,d]furan structure exhibit significant biological activities, including:

  • Anticancer Activity: Several derivatives have shown promise as potential anticancer agents, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis.
  • Antibacterial and Antifungal Properties: Some studies have highlighted the effectiveness of similar compounds against a range of bacterial and fungal strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects: Certain derivatives have demonstrated neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.

The biological significance of 2-chloro-4-fluorodibenzo[b,d]furan is still under investigation, but its structural features suggest a potential for diverse pharmacological applications.

Synthesis methods for 2-chloro-4-fluorodibenzo[b,d]furan typically involve multi-step processes that may include:

  • Halogenation: Starting from dibenzofuran, halogenation can be performed using reagents such as phosphorus pentachloride or fluorine sources under controlled conditions to introduce chlorine and fluorine at desired positions.
  • Functional Group Transformations: Further modifications can be achieved through nucleophilic substitutions or coupling reactions to enhance biological activity or improve solubility.
  • Optimization Techniques: Techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to improve yields and reduce reaction times.

These methods reflect the ongoing advancements in synthetic organic chemistry aimed at producing halogenated dibenzofurans efficiently.

2-Chloro-4-fluorodibenzo[b,d]furan has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new anticancer or antimicrobial agents.
  • Material Science: The compound may be useful in developing new materials with specific electronic or optical properties due to its aromatic nature.
  • Agricultural Chemistry: Similar compounds have been explored as agrochemicals; thus, this compound could also find applications in pest control formulations.

Interaction studies involving 2-chloro-4-fluorodibenzo[b,d]furan focus on understanding its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking Simulations: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against cancer cell lines or microbial strains.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic effects in animal models.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 2-chloro-4-fluorodibenzo[b,d]furan. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-dibenzo[b,d]furanContains bromine instead of fluorineKnown for strong antibacterial properties
6-Fluorodibenzo[b,d]furanFluorine at position 6Exhibits enhanced solubility in organic solvents
2-Methyl-dibenzo[b,d]furanMethyl group at position 2Shows improved bioactivity against specific cancer types
4-Nitrodibenzo[b,d]furanNitro group at position 4Notable for its explosive properties

These compounds illustrate the diversity within the dibenzofuran family and highlight how variations in substituents can lead to significant differences in chemical behavior and biological activity. Each compound's unique features contribute to its potential applications in pharmaceuticals and other fields.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

220.0091207 g/mol

Monoisotopic Mass

220.0091207 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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